molecular formula C9H13FN2O B13031130 (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13031130
M. Wt: 184.21 g/mol
InChI Key: INPCGIFLASQGAX-MRVPVSSYSA-N
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Description

“(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine” is a chiral compound with the following structural formula:

This compound\text{this compound} This compound

This compound belongs to the class of ethane-1,2-diamines, which are characterized by two amino groups attached to an ethane backbone. The chirality arises from the asymmetric carbon center (marked as “S” in the name).

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:

    Aromatic Substitution: Start with 3-fluoro-4-methoxybenzaldehyde and react it with ammonia or an amine to form the corresponding imine.

    Reductive Amination: Reduce the imine using a reducing agent (e.g., sodium borohydride) to obtain the primary amine.

    Resolution: Separate the enantiomers using chiral resolution techniques (e.g., crystallization with a chiral resolving agent).

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reduction of the compound yields its corresponding amine derivatives. Sodium borohydride (NaBH₄) is commonly used for this purpose.

    Substitution: The amino groups can participate in nucleophilic substitution reactions. For instance, they can react with alkyl halides to form N-alkylated derivatives.

Major Products: The major products depend on the specific reaction conditions. Oxidation may yield amine oxides, while reduction leads to secondary or tertiary amines. Substitution reactions result in N-substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s chiral nature makes it useful as a ligand in asymmetric catalysis.

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

Biology and Medicine:

    Pharmacology: Investigate its interactions with receptors and enzymes.

    Anticancer Agents: Some derivatives exhibit promising anticancer activity.

Industry:

    Fine Chemicals: Used as intermediates in the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While there are related ethane-1,2-diamines, the unique combination of fluorine, methoxy, and chirality in “(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine” sets it apart. Similar compounds include ethylenediamine and other chiral diamines.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1

InChI Key

INPCGIFLASQGAX-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN)N)F

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N)F

Origin of Product

United States

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